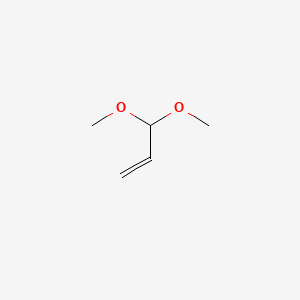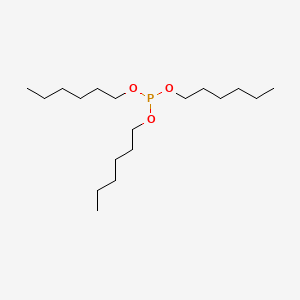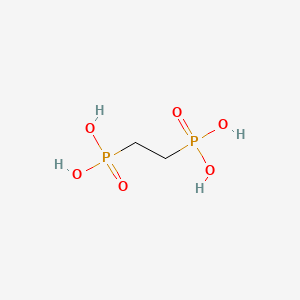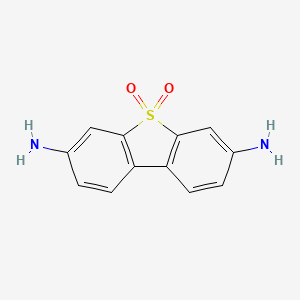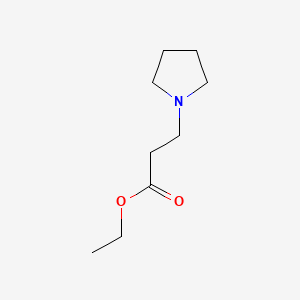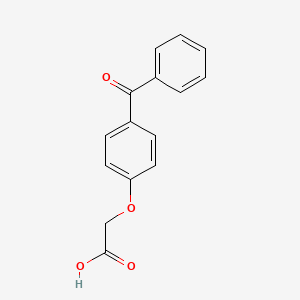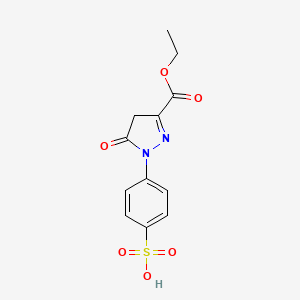![molecular formula C10H14O2 B1329611 cis-1,5-Diméthylbicyclo[3.3.0]octane-3,7-dione CAS No. 21170-10-5](/img/structure/B1329611.png)
cis-1,5-Diméthylbicyclo[3.3.0]octane-3,7-dione
Vue d'ensemble
Description
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is a bicyclic diketone, characterized by two ketone groups positioned at the 3 and 7 positions of the bicyclo[3.3.0]octane ring system. This compound is known for its unique structural features and has been utilized in various chemical research applications.
Applications De Recherche Scientifique
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and for the preparation of various complex molecules.
Biology and Medicine: While specific biological applications are less documented, its structural features make it a potential candidate for drug development and biochemical studies.
Méthodes De Préparation
The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione typically involves the Weiss–Cook reaction, which is a versatile organic reaction. This reaction involves a two-step process where biacetyl reacts with two moles of dimethyl-1,3-acetonedicarboxylate to form the desired bicyclic diketone . The reaction conditions often include controlled microwave heating to facilitate the olefination process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:
Reaction with Carbon Disulfide: In the presence of a strong base and an alkylating agent in dipolar aprotic solvents, it yields racemic mixtures of 2-dialkylthio-methylene compounds.
Other Reactions: It can also participate in other reactions such as oxidation, reduction, and substitution, depending on the reagents and conditions used.
Mécanisme D'action
The mechanism of action of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione involves its reactivity with various chemical reagents. For instance, its reaction with carbon disulfide and strong bases leads to the formation of 2-dialkylthio-methylene compounds . The molecular targets and pathways involved in its reactions are primarily dictated by the functional groups present in the compound and the nature of the reagents used.
Comparaison Avec Des Composés Similaires
cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione can be compared with other similar bicyclic diketones, such as:
- cis-3,7-Dimethyl-2,6-octadien-1-yl acetate
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- 3,4-Dibutoxy-3-cyclobutene-1,2-dione
These compounds share similar structural features but differ in their functional groups and reactivity. The uniqueness of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione lies in its specific bicyclic structure and the presence of two ketone groups, which confer distinct chemical properties and reactivity patterns.
Propriétés
IUPAC Name |
3a,6a-dimethyl-1,3,4,6-tetrahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9-3-7(11)5-10(9,2)6-8(12)4-9/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZWVKASYOPUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(=O)CC1(CC(=O)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175411 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21170-10-5 | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21170-10-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254944 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydro-3a,6a-dimethylpentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the Weiss-Cook reaction in the context of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione?
A1: The Weiss-Cook reaction is a key synthetic pathway for producing cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [] This reaction involves the condensation of dimethyl 1,3-acetonedicarboxylate with a 1,2-dicarbonyl compound, in this case, 2,3-butanedione. [] This leads to the formation of a bicyclic ring system, characteristic of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione. [, ] The reaction proceeds through a series of steps including cyclization, decarboxylation, and hydrolysis. []
Q2: Why is the development of a robust synthesis for cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione relevant for undergraduate chemistry education?
A2: The synthesis of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione using a modified Weiss-Cook reaction provides a valuable hands-on learning experience for undergraduate students. [] This multi-step synthesis exposes students to key organic chemistry concepts such as condensation reactions, cyclization, and purification techniques. [] Furthermore, the experiment highlights the importance of reaction optimization and characterization methods in organic synthesis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





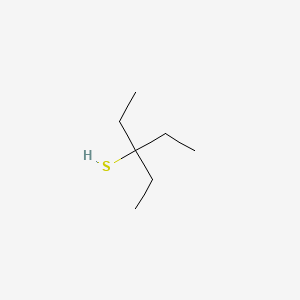
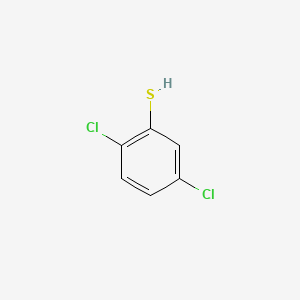
![Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate](/img/structure/B1329539.png)
